4-Mercaptomethyl-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13449409
Molecular Formula: C14H19NO2S
Molecular Weight: 265.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO2S |
|---|---|
| Molecular Weight | 265.37 g/mol |
| IUPAC Name | benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H19NO2S/c16-14(15-8-6-13(11-18)7-9-15)17-10-12-4-2-1-3-5-12/h1-5,13,18H,6-11H2 |
| Standard InChI Key | ZMTGCZYHYFYKPX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Characteristics
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IUPAC Name: Benzyl 4-(sulfanylmethyl)piperidine-1-carboxylate
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Molecular Formula: CHNOS
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Molecular Weight: 265.37 g/mol
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SMILES: C1CN(CCC1CS)C(=O)OCC2=CC=CC=C2
Physical Properties
Synthesis and Preparation
The synthesis of 4-mercaptomethyl-piperidine-1-carboxylic acid benzyl ester typically involves multi-step routes:
Key Synthetic Steps
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Piperidine Functionalization:
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Introduction of the mercaptomethyl group via nucleophilic substitution or thiol-ene chemistry. For example, a bromomethyl intermediate may react with a thiol source (e.g., NaSH).
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Protection of the Amine:
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Deprotection and Purification:
Example Protocol
A reported method for analogous compounds involves:
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Step 1: Reaction of 4-hydroxymethyl-piperidine-1-carboxylic acid benzyl ester with thioacetic acid to introduce the thiol group, followed by hydrolysis .
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Step 2: Purification using silica gel chromatography (yield: ~70%) .
Applications in Research
Pharmaceutical Intermediates
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The mercapto group (-SH) serves as a nucleophile in drug design, enabling disulfide bond formation or metal coordination. This compound is a precursor for protease inhibitors and kinase-targeted therapies .
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Case Study: Analogous piperidine derivatives (e.g., 4-amino-4-trifluoromethyl-piperidine-1-carboxylic acid benzyl ester) show activity in central nervous system disorders .
Organic Synthesis
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Cross-Coupling Reactions: The thiol group participates in Michael additions and click chemistry for constructing complex molecules.
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Ligand Design: Used in asymmetric catalysis due to the chiral piperidine backbone .
Analytical Characterization
Spectroscopic Data
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NMR (CDCl):
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Mass Spectrometry:
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ESI-MS: m/z 266.1 [M+H].
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Chromatographic Methods
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